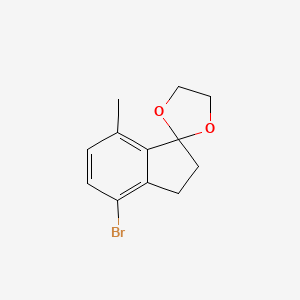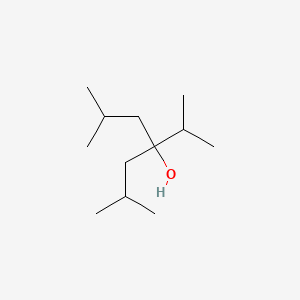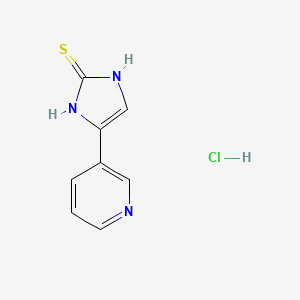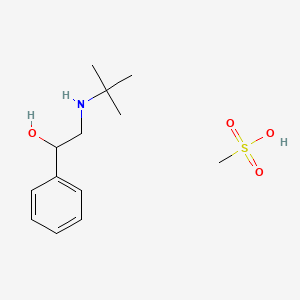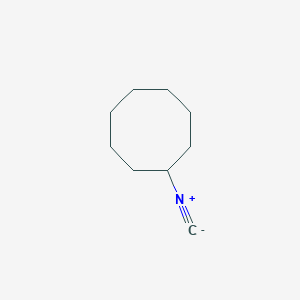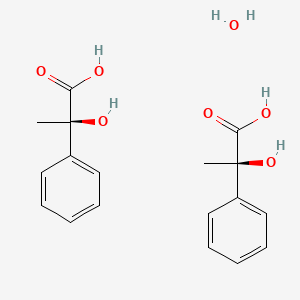
2-Hydroxy-2-phenylpropionic acid hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-phenylpropionic acid hemihydrate, also known as DL-Atrolactic acid hemihydrate, is an organic compound with the molecular formula C9H12O4. It is a derivative of lactic acid where a phenyl group replaces one of the hydrogen atoms on the alpha carbon. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-phenylpropionic acid hemihydrate can be synthesized through several methods. One common method involves the reaction of benzaldehyde with pyruvic acid in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or water .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and purity. The use of biocatalysts, such as enzymes, can also be employed to achieve stereospecific synthesis, producing either the R or S enantiomer of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-2-phenylpropionic acid hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various acids or bases for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include phenylacetic acid, phenylacetaldehyde, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-phenylpropionic acid hemihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in studies of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and has potential therapeutic applications.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-phenylpropionic acid hemihydrate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can act as a substrate for enzymes such as mandelate racemase, which catalyzes the interconversion of its enantiomers. This process involves the abstraction of an alpha-proton from the carbon acid substrate, facilitated by a two-base mechanism .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-2-phenylpropionic acid hemihydrate can be compared with other similar compounds, such as:
2-Phenylpropionic acid: Lacks the hydroxyl group present in this compound.
Mandelic acid: Contains a hydroxyl group on the alpha carbon but differs in the arrangement of the phenyl group.
Lactic acid: Similar in structure but lacks the phenyl group, making it less hydrophobic and altering its reactivity.
The uniqueness of this compound lies in its combination of a hydroxyl group and a phenyl group on the alpha carbon, which imparts distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C18H22O7 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-2-phenylpropanoic acid;hydrate |
InChI |
InChI=1S/2C9H10O3.H2O/c2*1-9(12,8(10)11)7-5-3-2-4-6-7;/h2*2-6,12H,1H3,(H,10,11);1H2/t2*9-;/m11./s1 |
InChI-Schlüssel |
BCZRQUYXNLVFOZ-GRDVFPNISA-N |
Isomerische SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)O)O.C[C@@](C1=CC=CC=C1)(C(=O)O)O.O |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C(=O)O)O.CC(C1=CC=CC=C1)(C(=O)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


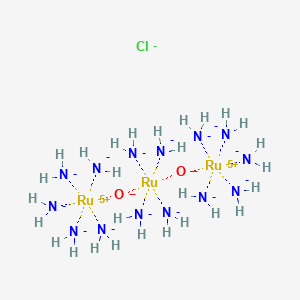
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)

![2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13798959.png)

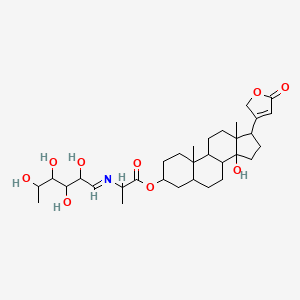
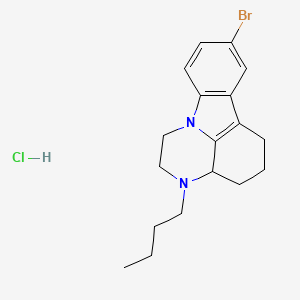
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
